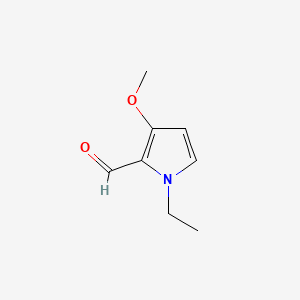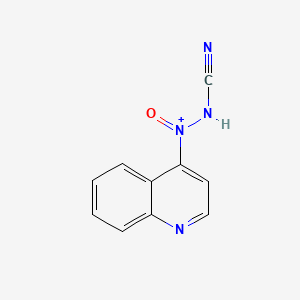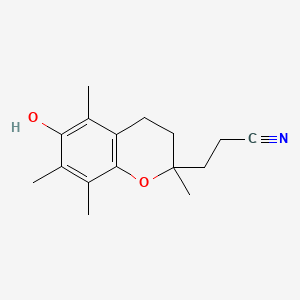
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate is a complex polymeric compound. It is formed by the polymerization of 2-Propenoic acid, 2-methyl-, lithium salt with 1-(1,1-dimethylethyl)-4-ethenylbenzene. This compound is known for its unique properties, which make it useful in various industrial applications, particularly in the production of specialty polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate typically involves the following steps:
Polymerization: The polymerization process begins with the preparation of 2-Propenoic acid, 2-methyl-, lithium salt and 1-(1,1-dimethylethyl)-4-ethenylbenzene monomers. These monomers are then subjected to a polymerization reaction under controlled conditions.
Catalysts: Catalysts such as free radical initiators or coordination catalysts are often used to facilitate the polymerization process.
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to ensure complete polymerization. Solvents may be used to dissolve the monomers and control the viscosity of the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is carefully monitored to maintain the desired molecular weight and polymer structure. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer’s properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups.
Scientific Research Applications
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of advanced materials and specialty polymers.
Biology: The polymer’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating medical devices and implants.
Industry: The polymer is used in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate involves its interaction with various molecular targets. The polymer’s structure allows it to form strong intermolecular interactions, leading to enhanced mechanical strength and stability. In biomedical applications, the polymer can interact with biological molecules, facilitating targeted drug delivery and tissue regeneration.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester
- 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
Uniqueness
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced thermal stability, chemical resistance, and mechanical strength. These properties make it particularly valuable in applications requiring durable and resilient materials.
Properties
CAS No. |
125302-03-6 |
|---|---|
Molecular Formula |
C16H21LiO2 |
Molecular Weight |
252.282 |
IUPAC Name |
lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16.C4H6O2.Li/c1-5-10-6-8-11(9-7-10)12(2,3)4;1-3(2)4(5)6;/h5-9H,1H2,2-4H3;1H2,2H3,(H,5,6);/q;;+1/p-1 |
InChI Key |
MLTMPCMHXHZSKW-UHFFFAOYSA-M |
SMILES |
[Li+].CC(=C)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C=C |
Synonyms |
2-Propenoic acid, 2-methyl-, lithium salt, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570835.png)






